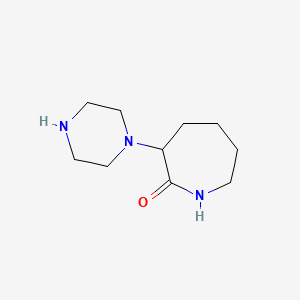

3-(Piperazin-1-yl)azepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

3-piperazin-1-ylazepan-2-one |

InChI |

InChI=1S/C10H19N3O/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) |

InChI Key |

WZIITQROMQTOAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Yl Azepan 2 One and Its Analogues

Direct Synthetic Routes to the 3-(Piperazin-1-yl)azepan-2-one Core

The direct synthesis of the this compound core can be approached by first constructing the azepan-2-one (B1668282) ring and then introducing the piperazine (B1678402) group, or by incorporating the piperazine moiety into a precursor that is then cyclized.

Specific Reaction Pathways for Lactam Formation

The formation of the azepan-2-one (caprolactam) ring is a well-established process in organic synthesis. One of the most common industrial methods is the Beckmann rearrangement of cyclohexanone oxime. While highly efficient for the parent caprolactam, creating a 3-substituted analogue like this compound via this route would necessitate a substituted cyclohexanone precursor, which can be synthetically challenging.

Alternative laboratory-scale syntheses of substituted caprolactams often involve the cyclization of 6-aminocaproic acid derivatives. For the target molecule, this would imply the use of a 6-amino-3-(piperazin-1-yl)caproic acid derivative. The intramolecular amide bond formation to yield the lactam can be achieved using various coupling agents or by thermal dehydration.

A key precursor for the introduction of the piperazine moiety is 3-aminoazepan-2-one. This intermediate can be synthesized from L-lysine, which provides a chiral starting material for enantioselective syntheses. The synthesis of (S)-3-aminoazepan-2-one, also known as L-lysine lactam, is a known process. lookchem.com

Introduction of the Piperazine Moiety onto the Azepan-2-one Ring

With the azepan-2-one scaffold in place, the introduction of the piperazine moiety at the 3-position is the subsequent critical step. A common strategy for forming such a carbon-nitrogen bond is through nucleophilic substitution.

One plausible pathway involves the conversion of a suitable precursor, such as 3-aminoazepan-2-one, into a derivative with a good leaving group at the 3-position, followed by reaction with piperazine. For instance, the amino group of 3-aminoazepan-2-one could be transformed into a diazonium salt, which can then be displaced by piperazine. However, controlling the selectivity and avoiding side reactions can be challenging.

A more direct approach is the reductive amination of a 3-oxoazepan-2-one precursor with piperazine. This method involves the reaction of the ketone with piperazine to form an enamine or iminium intermediate, which is then reduced in situ to yield the desired this compound.

Alternatively, direct C-H functionalization of the azepan-2-one ring at the 3-position, followed by coupling with piperazine, represents a modern and atom-economical approach. beilstein-journals.orgmdpi.com However, achieving regioselectivity at the C3 position can be a significant hurdle. beilstein-journals.org

Approaches to Azepan-2-one Core Functionalization

The synthesis of analogues of this compound often requires versatile methods for functionalizing the azepan-2-one core. This includes the construction of the seven-membered ring with pre-installed functional groups and subsequent modifications.

Ring Expansion and Cyclization Methodologies for Seven-Membered Heterocycles

The construction of seven-membered nitrogen-containing heterocycles like azepanes is a synthetic challenge due to unfavorable entropic and enthalpic factors. nih.gov Nevertheless, several methodologies have been developed.

Ring expansion strategies are powerful tools for accessing azepan-2-one derivatives. A photochemical dearomative ring expansion of nitroarenes has been reported to produce complex azepanes. organic-chemistry.org This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. organic-chemistry.org Another approach involves a two-step formal [5+2] cycloaddition, where a photochemical rearrangement of N-vinylpyrrolidinones leads to azepin-4-ones. lookchem.com

Cyclization reactions are also fundamental to the synthesis of seven-membered rings. Brønsted acid-catalyzed cationic cyclization of o-alkenyl-o′-alkynylbiaryls can produce dibenzo-fused seven-membered rings. nih.govrsc.org Furthermore, Ni-Al bimetal-catalyzed C-H cyclization of benzoimidazoles with alkenes provides a route to tricyclic imidazoles containing a seven-membered ring. nih.gov Electrophilic heteroatom cyclization is another viable method for obtaining seven-membered heterocycles in good yields. researchgate.net

Substituent Introduction Strategies on the Azepan-2-one Scaffold

Introducing substituents onto a pre-formed azepan-2-one scaffold allows for the synthesis of a diverse range of analogues. "Scaffold hopping" is a strategy used in drug discovery where the core structure of a molecule is modified to find new compounds with improved properties. encyclopedia.pubnih.gov This concept can be applied to the azepan-2-one core to generate novel derivatives.

Direct C-H functionalization is an increasingly important strategy for introducing substituents. beilstein-journals.org While challenging for piperazines, methods are being developed for the direct functionalization of N-heterocycles. beilstein-journals.orgmdpi.com For azepan-2-one, this could involve the selective activation of a C-H bond followed by the introduction of a desired functional group.

Traditional methods for introducing substituents often rely on the functionalization of the lactam nitrogen or the carbon atoms adjacent to the carbonyl group. For instance, the α-carbon to the carbonyl can be deprotonated with a strong base and then reacted with an electrophile to introduce a substituent.

Table 1: Comparison of Methodologies for Azepan-2-one Synthesis

| Methodology | Description | Advantages | Disadvantages |

| Beckmann Rearrangement | Rearrangement of cyclohexanone oxime. | Industrially scalable for unsubstituted caprolactam. | Requires substituted cyclohexanone for substituted products, which can be difficult to synthesize. |

| Cyclization of Amino Acids | Intramolecular amide formation from 6-aminocaproic acid derivatives. | Allows for the introduction of substituents on the backbone. Can be stereoselective if starting from chiral amino acids. | May require protecting groups and coupling agents. |

| Ring Expansion | Photochemical or other methods to expand a smaller ring (e.g., pyrrolidinone) to an azepanone. lookchem.comorganic-chemistry.org | Access to complex and diverse structures. lookchem.comorganic-chemistry.org | Can require specialized equipment (e.g., for photochemistry) and may have limitations in substrate scope. lookchem.com |

| C-H Cyclization | Transition metal-catalyzed cyclization of a linear precursor containing a C-H bond to be activated. nih.gov | Atom-economical and can provide access to fused ring systems. nih.gov | May require specific directing groups and optimization of catalytic conditions. nih.gov |

Stereoselective Synthetic Methods for Chiral Azepan-2-one Systems

The synthesis of enantiomerically pure this compound and its analogues is of significant interest, particularly for pharmaceutical applications. This requires stereoselective synthetic methods.

One of the most effective strategies is to start from a chiral precursor. As mentioned earlier, L-lysine can be used to synthesize (S)-3-aminoazepan-2-one, which can then be converted to the desired chiral product. lookchem.com This approach ensures the stereochemistry at the 3-position is controlled from the outset.

Asymmetric catalysis offers another powerful tool for establishing stereocenters. Metal-catalyzed dynamic kinetic resolution of racemic alcohols, for example, can be used to produce enantiopure esters which could be precursors to chiral azepan-2-ones. Enantioselective synthesis of secondary and tertiary piperazin-2-ones has been achieved through catalytic asymmetric allylic alkylation, a method that could potentially be adapted for azepan-2-one systems.

Furthermore, multi-enzyme cascades have been developed for the stereoselective synthesis of cyclic diamines, such as protected 3-aminoazepanes, from readily available amino alcohols. rsc.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. rsc.org

Table 2: Key Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| Cyclohexanone oxime | C₆H₁₁NO | Starting material for Beckmann rearrangement to form caprolactam. |

| 6-Aminocaproic acid | C₆H₁₃NO₂ | Precursor for cyclization to form caprolactam. |

| (S)-3-Aminoazepan-2-one | C₆H₁₂N₂O | Key chiral intermediate for the introduction of the piperazine moiety. lookchem.com |

| Piperazine | C₄H₁₀N₂ | Nucleophile for introduction onto the azepan-2-one ring. |

| L-Lysine | C₆H₁₄N₂O₂ | Chiral starting material for the synthesis of (S)-3-aminoazepan-2-one. lookchem.com |

Strategies for Piperazine Moiety Incorporation and Modification

The introduction and subsequent modification of the piperazine ring are crucial steps in the synthesis of this class of compounds. These strategies are designed to be versatile, allowing for the generation of a diverse library of analogues for biological screening.

While the direct synthesis of this compound is not extensively detailed in readily available literature, its construction can be envisioned through established synthetic routes for forming C-N bonds on lactam rings. A plausible and common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the azepan-2-one ring with piperazine.

A key precursor for this synthesis would be a 3-haloazepan-2-one, such as 3-bromoazepan-2-one. The synthesis of this precursor can be achieved through the halogenation of the enolate of N-protected azepan-2-one. Once the 3-haloazepan-2-one is obtained, it can be reacted with an excess of piperazine or a mono-protected piperazine derivative to yield the desired this compound. The use of a mono-protected piperazine, such as N-Boc-piperazine, is often preferred to prevent undesired dialkylation of the piperazine nitrogen atoms. The protecting group can then be removed in a subsequent step.

Another potential strategy is the reductive amination of a 3-oxoazepan-2-one precursor with piperazine. This method involves the formation of an enamine intermediate followed by reduction, typically using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed. nih.gov This would involve the coupling of a 3-haloazepan-2-one with piperazine in the presence of a palladium catalyst and a suitable ligand.

The following table outlines a hypothetical reaction scheme for the synthesis of the core structure.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | N-Boc-azepan-2-one | N-Bromosuccinimide (NBS) | Lithium diisopropylamide (LDA), THF, -78 °C | 3-Bromo-N-Boc-azepan-2-one |

| 2 | 3-Bromo-N-Boc-azepan-2-one | Piperazine | K2CO3, Acetonitrile, Reflux | 3-(Piperazin-1-yl)-N-Boc-azepan-2-one |

| 3 | 3-(Piperazin-1-yl)-N-Boc-azepan-2-one | Trifluoroacetic acid (TFA) | Dichloromethane, 0 °C to rt | This compound |

Once the this compound scaffold is synthesized, the free secondary amine on the piperazine ring provides a versatile handle for further derivatization. These modifications are critical for exploring the structure-activity relationship (SAR) of this class of compounds. Common derivatization strategies include N-alkylation, N-acylation, and N-sulfonylation. mdpi.comresearchgate.net

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine. nih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for introducing a wide range of alkyl substituents. nih.gov

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides in the presence of a base. Amide bond formation can also be accomplished by coupling with carboxylic acids using standard coupling reagents like EDC/HOBt or HATU.

N-Sulfonylation: The reaction with various sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides.

These derivatization reactions allow for the introduction of a wide array of functional groups, enabling the systematic investigation of how different substituents at this position influence the biological activity of the molecule. The table below illustrates some examples of such derivatizations.

| Reaction Type | Reagent | Base | Solvent | Product |

| N-Alkylation | Benzyl bromide | K2CO3 | Acetonitrile | 3-(4-Benzylpiperazin-1-yl)azepan-2-one |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-(4-(2-Oxoazepan-3-yl)piperazin-1-yl)ethan-1-one |

| N-Sulfonylation | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 3-(4-(Phenylsulfonyl)piperazin-1-yl)azepan-2-one |

Advanced Synthetic Techniques in Heterocycle Synthesis

To enhance the efficiency and diversity of the synthesis of this compound and its analogues, several advanced synthetic techniques can be employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govnih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times, improve product yields, and enhance reaction selectivity compared to conventional heating methods. In the context of synthesizing azepane-piperazine hybrids, MAOS can be applied to several key steps. For instance, the nucleophilic substitution of a 3-haloazepan-2-one with piperazine can be expedited under microwave conditions. Similarly, the subsequent derivatization reactions on the piperazine nitrogen, such as N-alkylations and N-acylations, can also be performed efficiently using microwave heating.

The following table provides a comparative example of a conventional versus a microwave-assisted synthesis step.

| Reaction | Conventional Method | Microwave-Assisted Method |

| N-Alkylation of this compound with 4-fluorobenzyl chloride | 12 hours at 80 °C | 15 minutes at 120 °C |

| Yield | 75% | 92% |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for conjugating molecules. researchgate.nettandfonline.com In the synthesis of analogues of this compound, click chemistry can be utilized to attach a wide variety of molecular fragments to the core scaffold. This is typically achieved by first introducing either an azide or a terminal alkyne functionality onto the piperazine nitrogen. This functionalized intermediate can then be "clicked" with a complementary alkyne or azide-containing molecule to form a stable triazole linker. This approach allows for the late-stage diversification of the lead compound with complex moieties such as carbohydrates, peptides, or fluorescent tags. researchgate.net

For example, the piperazine nitrogen could be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized azepane-piperazine can then be reacted with an azido-substituted molecule of interest.

Multi-component reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product that incorporates portions of all the starting materials. MCRs are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds. mdpi.comrug.nl While a specific MCR for the direct synthesis of this compound is not established, MCRs could be employed to synthesize highly functionalized piperazine or azepane precursors. For instance, an Ugi four-component reaction could be used to generate a complex acyclic precursor that, upon a subsequent cyclization step, could form the desired heterocyclic core. rsc.org This approach offers a powerful strategy for rapidly accessing novel analogues with increased molecular complexity.

Catalytic Cross-Coupling Reactions in Azepane-Piperazine Systems

The construction of carbon-nitrogen (C-N) bonds is a fundamental operation in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive molecules where nitrogen-containing heterocycles are prevalent. Catalytic cross-coupling reactions have emerged as one of the most powerful and versatile strategies for forming these bonds, offering significant advantages over classical methods that often require harsh conditions and have limited substrate scope. wikipedia.org For the synthesis of complex scaffolds such as this compound, these methods provide a direct and efficient route to link the azepane and piperazine rings. The two most prominent catalytic systems for this transformation are based on palladium and copper.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or vinyl halide or triflate. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad functional group tolerance, wide substrate scope, and the continuous development of highly active catalyst systems. wikipedia.orgresearchgate.net In the context of synthesizing the this compound core, the reaction would involve the coupling of a 3-haloazepan-2-one derivative with piperazine or a mono-protected piperazine.

The catalytic cycle is generally understood to involve the oxidative addition of the halo-azepane to a Pd(0) complex, followed by coordination of the piperazine nitrogen to the palladium center, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Key components of the Buchwald-Hartwig reaction include:

Palladium Precatalyst: Common sources of palladium include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. More advanced, pre-formed catalysts that are air-stable and highly active are also widely used.

Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The development has progressed from first-generation ligands like P(o-tolyl)₃ to highly sophisticated, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) that enable the coupling of challenging substrates under milder conditions with lower catalyst loadings. nih.govresearchgate.net

Base: A base is required to deprotonate the amine coupling partner, forming the corresponding amide in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net

Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed for this reaction. libretexts.orgacsgcipr.org

The table below summarizes representative conditions for the palladium-catalyzed synthesis of this compound analogues.

| Entry | Halide Substrate | Amine Substrate | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromoazepan-2-one | Piperazine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 92 |

| 2 | 3-Chloroazepan-2-one | Boc-piperazine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | 110 | 88 |

| 3 | 3-Iodoazepan-2-one | Piperazine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 80 | 95 |

| 4 | 3-Bromoazepan-2-one | Boc-piperazine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75 |

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

An important alternative to palladium-catalyzed methods is the copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction. While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of ligand-accelerated systems that proceed under significantly milder conditions. mdpi.com This "renaissance" of Ullmann chemistry makes it a viable and often more economical alternative for constructing the azepane-piperazine linkage, given the lower cost of copper compared to palladium. acsgcipr.org

The key advantage of modern copper-catalyzed systems is the use of ligands, such as 1,10-phenanthroline, diamines, or amino acids, which stabilize the copper catalyst and increase its reactivity. Copper(I) salts, particularly CuI, are the most common catalyst precursors. The reaction is believed to proceed through an oxidative addition/reductive elimination pathway, similar in principle to the palladium-catalyzed cycle. An advantage of the copper-catalyzed approach is that it typically avoids the N,N-diarylation of primary amines, which can sometimes be a side reaction in palladium catalysis. mdpi.com

The table below outlines typical conditions for the copper-catalyzed synthesis of the target scaffold.

| Entry | Halide Substrate | Amine Substrate | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Iodoazepan-2-one | Piperazine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 85 |

| 2 | 3-Bromoazepan-2-one | Boc-piperazine | CuI | L-Proline | K₃PO₄ | DMSO | 90 | 81 |

| 3 | 3-Iodoazepan-2-one | Piperazine | Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 | 89 |

| 4 | 3-Bromoazepan-2-one | Piperazine | CuI | None (Classical) | K₂CO₃ | Pyridine | 150 | 40 |

Structural Elucidation and Spectroscopic Characterization of 3 Piperazin 1 Yl Azepan 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and deduce the stereochemical arrangement within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(Piperazin-1-yl)azepan-2-one is expected to display distinct signals corresponding to the protons on the azepan-2-one (B1668282) ring and the piperazine (B1678402) ring.

Azepan-2-one Moiety: The seven-membered lactam ring contains a chiral center at the C3 position, which leads to diastereotopic protons for the adjacent methylene groups (C4), resulting in more complex splitting patterns. The proton attached to the C3 carbon (H3) is expected to appear as a multiplet. The protons on carbons C4, C5, and C6 will likely resonate as complex multiplets in the aliphatic region. The two protons on C7, adjacent to the amide nitrogen, are also anticipated to be distinct. The amide proton (NH) typically appears as a broad singlet.

Piperazine Moiety: In an unsubstituted piperazine ring, the four methylene groups are chemically equivalent under conditions of rapid chair-to-chair interconversion, often showing a single signal. However, upon substitution at the N1' position and attachment to the chiral azepan-2-one ring, the protons on the piperazine ring become non-equivalent. The four protons on the carbons adjacent to the point of attachment (C2' and C6') and the four protons on the carbons adjacent to the secondary amine (C3' and C5') will likely appear as distinct multiplets. The NH proton of the piperazine ring would also be visible, typically as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azepan-2-one NH | 7.0 - 8.5 | br s |

| Azepan-2-one H3 | 3.0 - 3.5 | m |

| Azepan-2-one H4 | 1.8 - 2.2 | m |

| Azepan-2-one H5 | 1.5 - 1.9 | m |

| Azepan-2-one H6 | 1.5 - 1.9 | m |

| Azepan-2-one H7 | 3.1 - 3.4 | m |

| Piperazine H2'/H6' | 2.6 - 3.0 | m |

| Piperazine H3'/H5' | 2.8 - 3.2 | m |

br s = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Azepan-2-one Moiety: The most downfield signal will belong to the carbonyl carbon (C2) of the lactam, typically appearing in the 170-180 ppm range. The C3 carbon, being attached to a nitrogen atom, will resonate at a characteristic chemical shift. The remaining aliphatic carbons of the azepan-2-one ring (C4, C5, C6, C7) will appear in the upfield region of the spectrum.

Piperazine Moiety: The four carbon atoms of the piperazine ring are expected to give two distinct signals due to the substitution pattern, corresponding to C2'/C6' and C3'/C5'. These signals typically appear in the 40-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azepan-2-one C2 | 175 - 180 |

| Azepan-2-one C3 | 60 - 65 |

| Azepan-2-one C4 | 28 - 35 |

| Azepan-2-one C5 | 25 - 30 |

| Azepan-2-one C6 | 35 - 40 |

| Azepan-2-one C7 | 40 - 45 |

| Piperazine C2'/C6' | 50 - 55 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H3 and the H4 protons, and sequentially around the azepan-2-one ring (H4-H5, H5-H6, H6-H7). Within the piperazine ring, correlations between the geminal and vicinal protons would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. A key correlation would be expected between the H3 proton of the azepan-2-one ring and the C2'/C6' carbons of the piperazine ring, and/or between the H2'/H6' protons of the piperazine ring and the C3 carbon of the azepan-2-one ring. This would unequivocally confirm the attachment of the piperazine moiety at the C3 position. Correlations from the H7 protons to the C2 carbonyl carbon would also confirm the lactam structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule with high precision. For this compound, the molecular formula is C₁₀H₁₉N₃O. HRMS analysis would be used to confirm this elemental composition by comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₉N₃O | [M+H]⁺ | 198.1601 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode (ESI+), the compound is expected to be readily protonated, primarily on the basic nitrogen atoms of the piperazine ring, to form the pseudomolecular ion [M+H]⁺ at m/z 198.16. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. Characteristic fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring itself. xml-journal.netresearchgate.net

Table 4: Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 198.16 | [M+H]⁺ (Protonated Molecule) |

| 113.09 | [Azepan-2-one moiety fragment]⁺ |

The fragmentation pathways of piperazine analogues can provide important references for rapid structural identification. xml-journal.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized compounds. The liquid chromatography component separates the target molecule from impurities, while the mass spectrometer provides mass-to-charge ratio (m/z) data, which corresponds to the molecular weight of the compound and its fragments.

For this compound, LC-MS analysis would confirm its molecular weight of 197.28 g/mol . In a typical analysis using electrospray ionization (ESI) in positive ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 198.16. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can confirm the elemental composition. LC-MS is frequently used for the analysis of piperazine derivatives, providing reliable results in a short timeframe nih.gov. The technique is valued for its sensitivity and its applicability to polar, non-volatile compounds, making it superior to gas chromatography-mass spectrometry (GC-MS) for many piperazine derivatives, which would otherwise require derivatization nih.gov.

Predicted mass spectrometry data for the hydrochloride salt of this compound highlights the expected adducts that would be observed in an experimental setting uni.lu.

Table 1: Predicted Mass Spectrometry Data for this compound Data predicted using computational models.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 198.16010 |

| [M+Na]⁺ | 220.14204 |

| [M+NH₄]⁺ | 215.18664 |

| [M+K]⁺ | 236.11598 |

| [M-H]⁻ | 196.14554 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional groups. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically appearing in the range of 1630-1680 cm⁻¹. The spectrum for caprolactam (azepan-2-one), the parent ring system, shows a strong C=O absorption in this region nist.gov. Another key feature would be the N-H stretching vibration from the secondary amine in the piperazine ring, which would appear as a moderate band around 3300-3500 cm⁻¹. Additionally, C-N bond stretching vibrations for the amide and amine groups would be visible in the fingerprint region (1000-1350 cm⁻¹), while C-H stretching vibrations from the aliphatic rings would be observed just below 3000 cm⁻¹ nih.gov.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Lactam (Amide) | C=O Stretch | 1630 - 1680 |

| Alkane | C-H Bend | 1350 - 1470 |

| Amine/Amide | C-N Stretch | 1000 - 1350 |

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the molecular and crystal lattice.

For a derivative of this compound that forms a suitable single crystal, this technique would provide unambiguous confirmation of its covalent structure, including the connectivity of the piperazine and azepan-2-one rings. It would also establish the stereochemistry at the chiral center (carbon 3 of the azepan-2-one ring). The structural analysis of related heterocyclic compounds, such as pyridazin-3-one derivatives, has been successfully performed using this method, providing definitive proof of their molecular architecture mdpi.com.

Beyond confirming the molecular structure, X-ray crystallography provides invaluable insight into the packing of molecules within the crystal lattice. This allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking (if aromatic moieties are present).

In a hypothetical crystal structure of this compound, key intermolecular interactions would be expected. The N-H group of the piperazine ring and the C=O group of the lactam are strong hydrogen bond donors and acceptors, respectively. Therefore, it is highly probable that molecules would be linked in the crystal lattice via intermolecular N-H···O=C hydrogen bonds, forming chains or more complex networks researchgate.net. These interactions govern the physical properties of the solid, including its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for molecules containing chromophores, such as conjugated π-systems or aromatic rings.

The parent compound this compound lacks significant chromophores. The piperazine and azepan-2-one rings are saturated aliphatic systems, and the lactam carbonyl group has only a weak n→π* transition around 210-220 nm, which may be difficult to observe in many solvents nist.gov. Therefore, the UV-Vis spectrum of this compound itself is expected to be relatively uninformative, with minimal absorbance in the standard 220-800 nm range.

However, if derivatives are synthesized that incorporate aromatic or other conjugated systems (e.g., an N-arylpiperazine), they would exhibit characteristic UV-Vis spectra. For instance, piperazine derivatives containing phenyl or benzyl groups show distinct absorption maxima that are useful for their identification and quantification researchgate.netresearchgate.net. The position and intensity of these absorption bands (λ_max and molar absorptivity, ε) provide information about the electronic structure of the molecule mdpi.com.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azepan-2-one (Caprolactam) |

| Pyridazin-3-one |

Electronic Absorption Properties and Tautomerism Studies

The electronic absorption properties of this compound derivatives are primarily governed by the electronic transitions within the azepan-2-one ring and the attached piperazine moiety. The lactam functional group within the azepan-2-one structure is a key chromophore. Generally, carbonyl compounds exhibit a weak absorption band in the UV-visible region corresponding to an n→π* transition. For simple ketones and aldehydes, this absorption is typically observed in the range of 270-300 nm masterorganicchemistry.com. The piperazine ring itself does not possess significant UV absorption researchgate.netjocpr.comjocpr.com. However, substitution on the piperazine ring, particularly with chromophoric groups, can lead to distinct absorption bands.

A significant aspect of the chemistry of α-aminolactams like this compound is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of lactams, this typically involves a proton transfer, leading to a lactam-lactim equilibrium. The lactam form contains the keto-amine structure, while the lactim form possesses the enol-imine structure.

The two primary tautomeric forms of this compound are:

Lactam form: This is the keto form, where the carbonyl group is present at the 2-position of the azepane ring.

Lactim form: This is the enol form, where a double bond exists between C2 and C3, and the oxygen at the 2-position is protonated to form a hydroxyl group.

The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and pH. Spectroscopic techniques, particularly UV-Vis spectroscopy, are instrumental in studying such tautomeric equilibria. The two tautomers are expected to have distinct electronic absorption spectra. For instance, the lactam form may exhibit absorption bands corresponding to the π-π* transition of the C=C bond in the lactim form and the n-π* transition of the carbonyl group in the lactam form researchgate.net.

The following interactive data table illustrates hypothetical UV-Vis absorption data that could be used to differentiate between the lactam and lactim tautomers of a this compound derivative in a given solvent.

| Tautomeric Form | Absorption Band (nm) | Molar Absorptivity (ε) | Transition Type |

| Lactam | ~280 | Low | n→π |

| Lactim | ~350 | High | π→π |

Note: The above data is illustrative and based on general spectroscopic principles of lactam-lactim tautomerism. Actual experimental values may vary depending on the specific derivative and solvent conditions.

Detailed research into the tautomerism of this compound derivatives would involve systematic studies in various solvents of differing polarity and hydrogen-bonding capabilities to understand the factors that stabilize each tautomeric form. Such studies are crucial for a comprehensive understanding of the chemical behavior and potential applications of these compounds.

Preclinical Pharmacological and Biological Investigations of 3 Piperazin 1 Yl Azepan 2 One Analogues

Receptor Binding and Modulation Studies

The therapeutic potential of 3-(piperazin-1-yl)azepan-2-one analogues is being extensively explored through comprehensive receptor binding and modulation studies. These investigations are crucial in elucidating the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds for their respective molecular targets.

Analogues featuring a 4-alkyl-1-arylpiperazine scaffold have been identified as potent ligands for the serotonin (B10506) 1A receptor (5-HT1AR) semanticscholar.org. The incorporation of a (2-methoxyphenyl)piperazine moiety, in particular, has been shown to yield high-affinity 5-HT1AR ligands semanticscholar.org. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate and its 3,5-dimethyl substituted counterpart have demonstrated high selectivity and binding constants of 1.2 nM and 21.3 nM, respectively semanticscholar.org. Arylpiperazine derivatives are known to act as partial agonists at the 5-HT1A receptor, functioning as "serotonin normalizers" with potential anxiolytic and antidepressant effects nih.gov. These compounds are noted for their lack of sedative and muscle relaxant properties often associated with other anxiolytics nih.gov.

| Compound | 5-HT1A Receptor Binding Affinity (Ki) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 nM |

| 5-carboxamidotriptamine (5-CT) (internal standard) | 0.5 nM |

This table presents the binding affinities of specific this compound analogues for the 5-HT1A receptor.

Analogues of this compound have also been investigated for their affinity towards sigma receptors (σ1 and σ2) nih.gov. Certain ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol have shown comparable high binding affinities at both the dopamine (B1211576) transporter (DAT) and σ1 receptors nih.gov. While modest enantioselectivity was observed at the DAT, no such selectivity was found at σ1 receptors for these compounds nih.gov. In the development of sigma receptor ligands, N-cyclohexylpiperazine derivatives have emerged as high-affinity ligands for the σ2 receptor nih.gov. For example, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28) demonstrated significant σ2 versus σ1 receptor binding selectivity in tumor cell lines nih.gov.

The this compound scaffold has been utilized in the development of selective cannabinoid receptor 2 (CB2) agonists. A novel class of potent CB2 agonists based on an (S)-piperidine scaffold was identified, with optimization leading to compounds with selectivity over the cannabinoid receptor 1 (CB1) nih.gov. These agonists have shown potential in preclinical models of neuropathic pain nih.gov. The development of selective CB2 receptor agonists is a promising therapeutic avenue for inflammatory conditions, avoiding the psychoactive side effects associated with CB1 receptor activation.

The dopamine D3 receptor is a significant target for therapeutic intervention in neuropsychiatric disorders nih.gov. Analogues incorporating a 2,3-diCl- or 2-OCH3-phenyl piperazine (B1678402) moiety have been synthesized to enhance D3 receptor affinity and selectivity nih.gov. A promising strategy for achieving D3 receptor selectivity involves the creation of bitopic ligands, which consist of a primary pharmacophore, such as an aryl piperazine, connected by an alkyl chain to a secondary pharmacophore nih.gov. This approach has led to the discovery of potent and selective D3 receptor agents nih.gov. For example, certain N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have demonstrated high D3 receptor affinity nih.gov.

| Compound | D3 Receptor Binding Affinity (Ki) | D2 Receptor Binding Affinity (Ki) | D3 vs. D2 Selectivity |

| LS-3-134 | 0.17 nM | >25.5 nM | >150-fold |

| WW-III-55 | ~20 nM | >16,000 nM | >800-fold |

| HY-3-24 | 0.67 ± 0.11 nM | 86.7 ± 11.9 nM | ~129-fold |

This table highlights the D3 and D2 receptor binding affinities and selectivity of specific this compound analogues.

The histamine (B1213489) H3 receptor, primarily found in the brain, acts as an inhibitory autoreceptor modulating histamine release wikipedia.org. Antagonists of the H3 receptor are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease due to their stimulant and nootropic effects wikipedia.org. Research into piperidine-containing carbamate derivatives has identified compounds with potent H3 receptor antagonist activity in vitro nih.gov. For instance, one such derivative demonstrated a pA2 value of 7.2 in guinea pig ileum assays nih.gov.

Analogues based on a piperidine (B6355638) core have been discovered as novel inhibitors of the epidermal growth factor receptor (EGFR) nih.gov. Specifically, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) was found to potently inhibit both primary and drug-resistant EGFR mutants nih.gov. This compound displayed a favorable selectivity profile across a wide range of kinases nih.gov. Molecular docking studies have also shown that rhodanine-piperazine hybrids have favorable binding interactions with EGFR, highlighting their potential as anticancer agents mdpi.com.

Enzyme Inhibition Profiling

The capacity of this compound analogues to inhibit various enzymes is a critical aspect of their preclinical evaluation. The following subsections provide an overview of the available research on their inhibitory mechanisms against several key enzymes.

Cellulose Biosynthesis Enzyme Inhibition Mechanisms

While direct studies on this compound analogues are not prevalent, research into other piperazine-containing compounds has demonstrated activity against enzymes involved in cell wall synthesis. For instance, the piperazine propanol derivative GSI578 has been identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, a key enzyme in fungal cell wall synthesis, with an IC50 value of 0.16 microM. nih.gov This finding suggests that the piperazine scaffold can be a valuable component in the design of antifungal agents that target cell wall integrity. nih.gov

In the context of plant cellulose synthesis, a piperazine-containing compound, 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one (P4B), has been identified as a novel cellulose biosynthesis inhibitor. nih.gov P4B was found to reduce the density of cellulose synthase complexes in the plasma membrane and affect cortical microtubule dynamics. nih.gov While structurally distinct from this compound, the activity of P4B highlights the potential for piperazine derivatives to interfere with cellulose biosynthesis.

Cholinesterase (AChE) Inhibitory Activity

Analogues bearing the piperazine moiety have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A novel series of benzothiazole-piperazine hybrids demonstrated modest to strong inhibition of AChE. rsc.org Notably, compound 12 from this series emerged as a potent and selective inhibitor of AChE with an IC50 value of 2.31 μM. rsc.org Another study on amiridine-piperazine hybrids also showed mixed-type reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The most active of these, compound 5h , displayed an IC50 for AChE of 1.83 ± 0.03 μM. nih.gov

Furthermore, a series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov The inhibitory potencies of these compounds, reported as IC50 values, ranged from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Benzothiazole-piperazine hybrid 12 | AChE | 2.31 |

| Amiridine-piperazine hybrid 5h | AChE | 1.83 ± 0.03 |

| Phthalimide-piperazine derivative 4b | AChE | 16.42 ± 1.07 |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The piperazine scaffold has been incorporated into the design of inhibitors for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. A study focused on 3-(piperazinylmethyl)benzofuran derivatives identified several potent type II CDK2 inhibitors. nih.gov Compounds from this study, including 9h , 11d , 11e , and 13c , exhibited strong inhibitory activity with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively. nih.gov These values are comparable to the reference standard, staurosporine, which has an IC50 of 56.76 nM. nih.gov The research suggests that the hybridization of benzofuran and piperazine moieties can lead to the development of effective CDK2 inhibitors. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Benzofuran-piperazine hybrid 9h | CDK2 | 40.91 |

| Benzofuran-piperazine hybrid 11d | CDK2 | 41.70 |

| Benzofuran-piperazine hybrid 11e | CDK2 | 46.88 |

| Benzofuran-piperazine hybrid 13c | CDK2 | 52.63 |

| Staurosporine (Reference) | CDK2 | 56.76 |

Fumarate Hydratase Modulation

Based on the conducted literature search, no preclinical research data is currently available regarding the modulation of fumarate hydratase by this compound or its direct analogues.

Metalloproteinase Inhibition Mechanisms

Piperazine-based compounds have been designed and synthesized as inhibitors of matrix metalloproteinases (MMPs). A study on piperazinecarboxylic acid derivatives led to the development of inhibitor 20 , which demonstrated high affinity for MMPs 1, 3, 9, and 13, with IC50 values of 24, 18, 1.9, and 1.3 nM, respectively. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided insights into the key binding interactions. nih.gov Another series of piperazine 2-hydroxamic acid derivatives were found to be dual inhibitors of MMP-13 and TNF-alpha converting enzyme (TACE). nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Piperazinecarboxylic acid derivative 20 | MMP-1 | 24 |

| MMP-3 | 18 | |

| MMP-9 | 1.9 | |

| MMP-13 | 1.3 |

In Vitro Cellular Activity and Pathway Analysis

The in vitro cellular effects of this compound analogues are often linked to their enzyme inhibitory profiles. For instance, the potent CDK2 inhibitory activity of 3-(piperazinylmethyl)benzofuran derivatives translates to significant antiproliferative effects in various cancer cell lines. nih.gov The most active of these compounds were shown to induce cell cycle arrest, a direct consequence of CDK2 inhibition. nih.gov Specifically, treatment of Panc-1 pancreatic cancer cells with compounds 9h and 11d led to a significant decrease in the population of cells in the G1 phase and an accumulation of cells in the G2/M and pre-G1 phases, which is indicative of apoptosis. nih.govresearchgate.net

In the context of neurodegenerative diseases, the cholinesterase inhibitory activity of piperazine derivatives is associated with neuroprotective effects. The benzothiazole-piperazine hybrid, compound 12 , was found to be capable of impeding the loss of cell viability induced by H2O2 neurotoxicity in SH-SY5Y cells. rsc.org This suggests a potential role for such compounds in mitigating the cellular damage associated with Alzheimer's disease.

Antiproliferative Effects on Cancer Cell Lines

A significant area of investigation for piperazine-containing compounds, including those with structural similarities to this compound, has been their potential as anticancer agents. Studies have shown that certain analogues exhibit potent antiproliferative activity against a range of human cancer cell lines.

For instance, novel piperazine derivatives, designated PD-1 and PD-2, demonstrated a dose-dependent inhibition of cell growth in the human liver cancer cell line HepG2. nih.gov At the highest tested concentration, these compounds restrained the growth of HepG2 cells by up to 55.44% and 90.45%, respectively. nih.gov Similarly, piperazine-modified azetidin-2-one derivatives have been shown to suppress the proliferation and migration of human cervical cancer HeLa cells. mdpi.com

The antiproliferative effects have also been observed in breast cancer cell lines. A series of 3-(prop-1-en-2-yl)azetidin-2-one analogues, which share the β-lactam scaffold, were evaluated for their activity in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells. nih.gov Several of these compounds displayed significant potency, with IC50 values in the low nanomolar range, comparable to the activity of the known tubulin inhibitor Combretastatin A-4. nih.gov For example, compounds 9h, 9q, 9r, 10p, 10r, and 11h had IC50 values between 10–33 nM in MCF-7 cells. nih.gov In silico studies have also been employed to investigate the antiproliferative activity of arylpiperazine derivatives against prostate cancer cell lines, such as PC-3, to better understand their structure-activity relationships. nih.gov

| Compound Class/Name | Cancer Cell Line | Activity Metric | Observed Effect/Value | Reference |

|---|---|---|---|---|

| Piperazine Derivative (PD-2) | HepG2 (Liver Cancer) | Growth Inhibition | Up to 90.45% | nih.gov |

| Piperazine-modified azetidinone | HeLa (Cervical Cancer) | Proliferation Suppression | Not specified | mdpi.com |

| 3-(prop-1-en-2-yl)azetidin-2-one (Compound 9q) | MCF-7 (Breast Cancer) | IC50 | 10-33 nM range | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one (Compound 9q) | MDA-MB-231 (Breast Cancer) | IC50 | 23-33 nM range | nih.gov |

| Arylpiperazine Derivatives | PC-3 (Prostate Cancer) | Binding Affinity (in silico) | -7.1 to -7.5 kcal/mol | nih.gov |

Antimicrobial and Antifungal Efficacy against Pathogenic Strains

The piperazine scaffold is a component of numerous antimicrobial and antifungal agents. Research into analogues of this compound has revealed promising activity against a variety of pathogenic microorganisms, including drug-resistant strains.

In one study, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and evaluated for their antimicrobial properties. nih.gov Compound 3k emerged as the most potent antibacterial agent, with the highest sensitivity observed against Listeria monocytogenes. nih.gov Notably, some compounds in this series were more potent than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 3d showed better activity than ampicillin against Pseudomonas aeruginosa, and compound 3g was more effective against Escherichia coli. nih.gov The same study found that compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov

Other studies have screened different piperazine derivatives against a panel of bacteria and fungi. researchgate.net For instance, certain synthesized compounds showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.net Multifunctionalized piperazine polymers have also demonstrated efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov

| Compound Class/Name | Pathogenic Strain | Activity | Reference |

|---|---|---|---|

| Compound 3k (2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide analogue) | Listeria monocytogenes | Most potent antibacterial | nih.gov |

| Compound 3d, 3g, 3k | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin | nih.gov |

| Compound 3d | Pseudomonas aeruginosa | Better activity than ampicillin | nih.gov |

| Compound 3k | Trichoderma viride | Most potent antifungal | nih.gov |

| Substituted Piperazine Derivatives | S. aureus, P. aeruginosa, E. coli, C. albicans | Significant activity | researchgate.net |

Chemokine Inhibitory Properties and Anti-inflammatory Action

The anti-inflammatory potential of piperazine analogues has been demonstrated through their ability to modulate key inflammatory mediators. While direct chemokine inhibition is an area of ongoing research, studies have confirmed the ability of these compounds to suppress the production of pro-inflammatory cytokines.

Modulation of Specific Signaling Pathways (e.g., 5-HT1AR/BDNF/PKA)

A key mechanism of action for many centrally active piperazine analogues is their interaction with neurotransmitter receptors, particularly the serotonin 5-HT1A receptor (5-HT1AR). This interaction can trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) pathways, which are implicated in mood regulation.

A study focused on designing piperazine derivatives specifically to target this pathway identified a compound, 6a, with a high affinity for the 5-HT1A receptor, showing a Ki value of 1.28 nM. nih.gov This compound was found to significantly increase serotonin levels in the brains of mice. nih.gov Western blot and immunohistochemistry analyses revealed that in a disease model, the expression levels of 5-HT1AR, BDNF, and PKA were reduced, and compound 6a was able to reverse this reduction. nih.gov

Other research has focused on developing arylpiperazine derivatives with dual activity at 5-HT1A receptors and the serotonin transporter (SERT). nih.govnih.gov This dual pharmacological profile is sought for developing new classes of antidepressants. nih.govnih.gov Additionally, studies have shown that several arylpiperazine ligands of the 5-HT1A receptor display functional selectivity, preferentially activating the 3',5'-cyclic adenosine monophosphate (cAMP) signaling pathway over the recruitment of β-arrestin-2. nih.gov

In Vivo Preclinical Efficacy Models (Mechanistic Studies)

The therapeutic potential of this compound analogues observed in vitro has been further explored in various in vivo animal models to understand their efficacy and mechanisms of action in a whole-organism context.

Antinociceptive and Analgesic Effects in Pain Models

Several piperazine analogues have demonstrated significant pain-relieving effects in established preclinical models of pain.

The compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) was shown to elevate nociceptive thresholds in a mouse model of diabetic neuropathic pain, indicating its potential for treating chronic pain states. nih.gov In models of acute pain, [(3-chlorophenyl)piperazinylpropyl]pyridazinone derivatives exhibited potent antinociceptive properties in the mouse hot-plate test, which measures response to a thermal stimulus. nih.gov The efficacy of these compounds was reported to be similar to that of morphine. nih.gov

The analgesic activity of the piperazine derivative LQFM182 was evaluated using the acetic acid-induced abdominal writhing test and the formalin-induced pain test. nih.gov The compound decreased the number of writhings in a dose-dependent manner and reduced the paw licking time in the second (inflammatory) phase of the formalin test. nih.gov Similarly, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives containing a piperazine moiety were investigated in the formalin model of tonic pain, demonstrating their potential as analgesic agents. mdpi.com The mechanism for some of these compounds appears to involve the noradrenergic and/or serotoninergic systems. nih.gov

Anti-inflammatory Actions and Mechanism of Action

The in vitro anti-inflammatory effects of piperazine analogues have been successfully translated into in vivo models, providing insights into their mechanisms of action.

The compound LQFM182 demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, where it reduced edema formation at all measured time points. nih.gov In a carrageenan-induced pleurisy model, the same compound was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov This suggests that its anti-inflammatory mechanism involves the suppression of key cellular and molecular components of the inflammatory response.

The antioxidant properties of compounds like LPP1 also contribute to their in vivo efficacy. A single administration of LPP1 was shown to increase the concentration of the endogenous antioxidant glutathione (GSH) in the brain tissue of mice, which can help mitigate oxidative stress associated with inflammation. nih.gov

Neurotropic and Anticonvulsant Activity in Animal Models

Analogues of this compound have demonstrated notable neurotropic and anticonvulsant activities in various preclinical animal models. These compounds have been investigated for their potential to mitigate seizures and influence neurological functions.

A series of 1,4-piperazine derivatives were synthesized and assessed for their anticonvulsant efficacy using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet) tests. nih.gov While many of the compounds showed moderate effectiveness, one particular analogue, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, exhibited significant activity in the 6-hertz seizure test, providing 100% protection at a 100 mg/kg dose after 30 minutes without observable neurotoxic effects. nih.gov

Further studies on related heterocyclic systems have also indicated promising anticonvulsant properties. For instance, novel pyridofuro-pyrimido[1,2-a]azepines have shown anticonvulsant activity superior to the commercial drug zarontin in certain models. nih.gov These compounds were found to offer protection against pentylenetetrazole (PTZ)-induced seizures. nih.gov The anticonvulsant effects of these classes of compounds are often evaluated by their ability to prevent tonic hind limb extension in the MES test or to reduce the severity and duration of convulsions induced by chemical convulsants like PTZ. ijbcp.comsapub.org

The table below summarizes the anticonvulsant activity of a representative analogue in a preclinical model.

| Compound | Test Model | Dose (mg/kg) | Observation | Neurotoxicity |

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz Seizure | 100 | 100% protection after 0.5 h | Not observed |

This table presents data for a representative 1,4-substituted piperazine derivative to illustrate the anticonvulsant potential within this class of compounds.

Modulation of Neurotransmitter Levels and Brain Function

The neurotropic effects of this compound analogues are closely linked to their ability to modulate neurotransmitter systems within the central nervous system (CNS). Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive processes, including mood, learning, memory, and motor control. ijcap.in Imbalances in neurotransmitter levels are often implicated in the pathophysiology of various neurological and psychiatric disorders.

Compounds containing the piperazine moiety have been shown to interact with multiple neurotransmitter systems. For example, piperine (B192125), an alkaloid containing a piperidine ring (structurally related to piperazine), has been found to restore serotonin levels and modulate the γ-amino butyric acid (GABA)ergic pathway in animal models of epilepsy. mdpi.com It has also been shown to enhance cholinergic function and reduce glutamate release in the hippocampus, which can affect synaptic plasticity. mdpi.com

The therapeutic potential of modulating neurotransmitter transporters (NTTs) is a significant area of research. ijcap.in NTTs regulate the concentration of neurotransmitters in the synapse, and their modulation can have profound effects on neuronal signaling. ijcap.in The structural features of piperazine-containing compounds make them suitable candidates for interacting with these transporters and with various neurotransmitter receptors, including dopamine and serotonin receptors. nih.govmdpi.com

The influence of these compounds on brain function extends to their potential to protect neurons from damage. For instance, some studies have suggested a neuroprotective role for dopamine against hippocampal cell death, highlighting the importance of maintaining balanced neurotransmitter levels for neuronal health. ijbcp.com

Structure-Activity Relationship (SAR) Studies

Elucidation of Pharmacophoric Requirements for Target Interactions

Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features (pharmacophores) necessary for a compound's biological activity. For analogues of this compound, SAR studies have helped to delineate the structural requirements for their interaction with various biological targets.

The piperazine ring is a common scaffold in medicinal chemistry and is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.govnih.gov It can serve as a central scaffold to orient other pharmacophoric groups in the correct spatial arrangement for optimal target binding. nih.gov The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, which can be important for solubility and for electrostatic interactions with the target protein. nih.gov

In many classes of neurologically active agents, the piperazine moiety is a key element for binding to specific receptors, such as serotonin (5-HT) receptors. mdpi.com For a series of 5-HT7 receptor antagonists, the piperazine ring was found to be optimal for high-affinity binding, with its replacement by piperidine or morpholine leading to a loss of affinity. mdpi.com This suggests that the second basic nitrogen atom in the piperazine ring is critical for the interaction.

Impact of Structural Modifications on Biological Potency and Selectivity

Systematic structural modifications of the this compound scaffold and its analogues have provided valuable insights into how changes in molecular structure affect biological potency and selectivity.

For instance, in a series of 5-HT7 receptor ligands, substitution at position 6 of a pyrimidine core attached to the piperazine moiety with an alkyl group resulted in a significant increase in binding affinity. mdpi.com Conversely, replacing the piperazine ring with other heterocyclic systems like homopiperazine, piperidine, or morpholine led to a decrease or complete loss of affinity, underscoring the importance of the piperazine scaffold for this particular target. mdpi.com

In another example involving inhibitors of protein geranylgeranyltransferase-I (PGGTase-I), high potency and selectivity were achieved with specific substitutions on a piperazin-2-one scaffold. nih.gov The potency was dependent on the presence of an L-leucine residue and a specific stereochemistry (S configuration) of a 3-aryl group. nih.gov Selectivity was significantly enhanced by the addition of a 5-methyl substitution on an imidazole ring and fluorine substitution on the 3-aryl group. nih.gov

The table below illustrates the impact of structural modifications on the binding affinity of a series of pyrimidine-based 5-HT7 receptor ligands.

| Compound Modification | 5-HT7 Receptor Affinity (Ki, nM) |

| Model Ligand (4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) | High |

| Replacement of Piperazine with Homopiperazine | 148 |

| Replacement of Piperazine with Piperidine | No Affinity |

| Replacement of Piperazine with Morpholine | No Affinity |

| Substitution at Position 6 of Pyrimidine with Ethyl Group | Increased Affinity |

| Substitution at Position 6 of Pyrimidine with Butyl Group | Increased Affinity |

This table is based on data from a study on piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor ligands. mdpi.com

Metabolic Stability and Preclinical Pharmacokinetic Insights (Mechanistic Aspects)

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability)

For compounds containing the piperazine moiety, metabolic stability can be a significant challenge. The piperazine ring can be susceptible to various metabolic transformations, leading to rapid clearance from the body. nih.gov For a series of piperazin-1-ylpyridazines, rapid metabolism was observed in both mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov

However, structural modifications can significantly improve metabolic stability. By identifying the metabolic "soft spots" in a molecule, medicinal chemists can design analogues with enhanced stability. For the aforementioned piperazin-1-ylpyridazines, targeted structural changes led to a more than 50-fold improvement in in vitro intrinsic clearance, with half-lives increasing to over 100 minutes. nih.gov

In another study, newly synthesized analogues of a different chemical series showed improved metabolic stability, with the metabolic turnover ranging from 1.1% to 72.0%. researchgate.net One particular derivative demonstrated a slow metabolic turnover of 46.0 ± 2.3% in an assay that included both phase I and phase II metabolic cofactors, indicating good metabolic stability. researchgate.net

The table below presents data on the in vitro metabolic stability of a series of piperazin-1-ylpyridazines in mouse and human liver microsomes.

| Compound | MLM t1/2 (min) | HLM t1/2 (min) |

| Compound 1 (Initial Lead) | 2 | 3 |

| Compound 29 (Optimized Analogue) | 113 | 105 |

Identification of Key Metabolic Pathways and Metabolites

The metabolic fate of this compound and its analogues is a critical aspect of their preclinical pharmacological evaluation. While specific studies on this compound are not extensively available in the public domain, the metabolic pathways can be predicted based on the well-documented biotransformation of molecules containing piperazine and lactam moieties. The metabolism of these compounds is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions.

The piperazine ring is a common feature in many pharmaceuticals and its metabolism is well-characterized. The primary metabolic routes for piperazine-containing compounds involve N-dealkylation, oxidation of the piperazine ring, and cleavage of the ring. frontiersin.orgresearchgate.net The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. Furthermore, hydroxylation of the carbon atoms alpha to the nitrogen atoms in the piperazine ring can occur, leading to the formation of carbinolamines. These intermediates can then undergo further oxidation to form lactams. nih.gov

In the context of this compound analogues, the specific metabolic pathways are influenced by the nature of the substituents on the piperazine ring and the azepan-2-one (B1668282) core. The key predicted metabolic pathways include:

Oxidation of the Piperazine Ring: The piperazine moiety is susceptible to oxidation at both nitrogen and carbon atoms. N-oxidation can lead to the formation of piperazine N-oxides. Alternatively, oxidation of the carbon atoms within the piperazine ring can result in the formation of a lactam, specifically a piperazinone derivative. frontiersin.org This pathway has been observed for other piperazine-containing drugs.

N-Dealkylation: If the piperazine nitrogen atom is substituted with an alkyl group, N-dealkylation is a probable metabolic pathway. This reaction, typically catalyzed by CYP enzymes, would result in the removal of the alkyl group and the formation of a secondary amine.

Hydroxylation: Aromatic or aliphatic hydroxylation can occur if the analogues possess susceptible phenyl or alkyl groups. This is a common Phase I metabolic reaction catalyzed by various CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, which are known to metabolize piperazine derivatives. oup.comresearchgate.net

Azepan-2-one Ring Metabolism: The azepan-2-one (caprolactam) ring itself may undergo metabolic transformations. While lactams are generally stable, enzymatic hydrolysis leading to ring opening could occur, forming an amino acid derivative. However, lactam formation is often considered a terminal step in the metabolism of N-heterocycles. nih.gov

The metabolites resulting from these pathways would then be candidates for Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

The following tables summarize the predicted key metabolic pathways and the potential metabolites of this compound analogues based on established metabolic routes for similar chemical structures.

Table 1: Predicted Phase I Metabolic Pathways for this compound Analogues

| Metabolic Pathway | Description | Predicted Metabolite(s) |

| Piperazine Ring Oxidation | Oxidation of the carbon atoms in the piperazine ring. | Piperazinone derivatives |

| N-Oxidation | Oxidation of the nitrogen atoms in the piperazine ring. | Piperazine N-oxide derivatives |

| N-Dealkylation | Cleavage of an alkyl group from a piperazine nitrogen atom (if applicable). | De-alkylated piperazine derivatives |

| Hydroxylation | Addition of a hydroxyl group to an aromatic or aliphatic moiety (if present in the analogue). | Hydroxylated derivatives |

| Azepan-2-one Ring Opening | Hydrolytic cleavage of the lactam ring. | Amino acid derivatives |

Table 2: Predicted Major Metabolites of this compound

| Metabolite | Chemical Name | Metabolic Origin |

| M1 | 4-(azepan-2-on-3-yl)piperazin-2-one | Oxidation of the piperazine ring |

| M2 | 1-(azepan-2-on-3-yl)piperazine 1-oxide | N-oxidation of the distal piperazine nitrogen |

| M3 | 4-(azepan-2-on-3-yl)piperazine 1-oxide | N-oxidation of the proximal piperazine nitrogen |

| M4 | 6-amino-7-(piperazin-1-yl)heptanoic acid | Hydrolysis of the azepan-2-one ring |

It is important to note that the actual metabolic profile of this compound and its analogues would need to be confirmed through in vitro studies using liver microsomes or hepatocytes, as well as in vivo preclinical studies. frontiersin.org These investigations would provide definitive identification and quantification of the metabolites, and elucidate the primary enzymes responsible for their formation.

Future Directions and Advanced Research Perspectives for 3 Piperazin 1 Yl Azepan 2 One

Exploration of Novel Therapeutic Targets for Azepane-Piperazine Hybrid Compounds

The versatility of the piperazine (B1678402) scaffold suggests that azepane-piperazine hybrids could interact with a wide array of biological targets, extending beyond previously established activities. nih.govnih.gov Future research will likely concentrate on identifying and validating novel therapeutic targets for compounds derived from the 3-(Piperazin-1-yl)azepan-2-one core.

Key areas of exploration include:

Central Nervous System (CNS) Disorders: Piperazine derivatives have a rich history in neuropharmacology, with applications as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net Research could focus on novel receptor subtypes within the dopaminergic and serotonergic systems. For example, designing hybrids with selective activity at D3 versus D2 dopamine (B1211576) receptors or dual activity at serotonin (B10506) 5-HT1A receptors and the serotonin transporter could lead to new treatments for depression and other mood disorders. nih.govnih.gov

Oncology: The piperazine ring is a privileged scaffold in the development of anticancer agents. tubitak.gov.tr Future work could investigate the potential of azepane-piperazine compounds to inhibit novel cancer-related targets such as specific kinases, epigenetic modulators like histone methyltransferases, or pathways involved in tumor progression and metastasis. mdpi.comwellcomeopenresearch.org

Infectious Diseases: There is an urgent need for new antimicrobial and anthelmintic agents. researchgate.net The piperazine core has known anthelmintic properties, primarily by targeting GABA receptors in helminths. wisdomlib.org Research could explore the activity of this compound derivatives against a broader spectrum of parasites, bacteria, and fungi, including drug-resistant strains. wisdomlib.orgmdpi.com

Inflammatory and Metabolic Diseases: The anti-inflammatory potential of piperazine derivatives is another promising avenue. nih.gov Investigations could target enzymes and signaling pathways involved in chronic inflammation. Furthermore, exploring targets related to metabolic disorders could uncover new therapeutic applications.

| Potential Therapeutic Area | Specific Novel Targets | Rationale for Exploration |

| CNS Disorders | Dopamine D3 Receptor, 5-HT1A/SERT dual-action | High prevalence of piperazine moiety in CNS drugs; potential for improved efficacy and side-effect profiles. nih.govnih.gov |

| Oncology | Histone Methyltransferases, Novel Kinase Inhibitors | Piperazine is a known scaffold for anticancer drugs; potential for targeting epigenetic and signaling pathways. tubitak.gov.trwellcomeopenresearch.org |

| Infectious Diseases | Parasitic GABA Receptors, Bacterial Efflux Pumps | Known anthelmintic activity of piperazine; need for new agents to combat antimicrobial resistance. researchgate.netwisdomlib.org |

| Inflammatory Conditions | Cyclooxygenase (COX) enzymes, Cytokine receptors | Documented anti-inflammatory activity of some piperazine compounds. nih.gov |

Development of Advanced Synthetic Strategies for Highly Complex Analogues

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and flexible synthetic strategies is crucial. Future efforts will likely focus on creating more complex and diverse analogues with precise stereochemical control.

Key synthetic advancements could include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C3 position of the azepane ring is essential, as different stereoisomers can have vastly different biological activities and pharmacokinetic profiles.

Novel Ring Construction Methods: Exploring new ways to construct the core azepane ring or to introduce the piperazine moiety could lead to more efficient and versatile syntheses. This might involve multi-component reactions or rearrangement reactions to quickly build molecular complexity. researchgate.netscilit.com

Late-Stage Functionalization: Creating strategies to modify the azepane-piperazine core in the final steps of a synthesis (late-stage functionalization) would allow for the rapid generation of a diverse library of analogues from a common intermediate. This is particularly useful for optimizing properties like potency, selectivity, and metabolic stability.

Combinatorial Chemistry and High-Throughput Synthesis: Implementing automated or semi-automated synthesis platforms to produce large libraries of derivatives for high-throughput screening. Methodologies like Mn(OAc)3 mediated oxidative radical cyclization could be adapted for creating diverse dihydrofuran-piperazine compounds, showcasing the potential for complex scaffold generation. nih.gov

| Synthetic Strategy | Objective | Potential Impact |